molecular formula C15H15FN4O2S B5563035 8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B5563035
M. Wt: 334.4 g/mol
InChI Key: HGZQKVKWOSVDLJ-UHFFFAOYSA-N
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Description

8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-1,3,7-TRIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a useful research compound. Its molecular formula is C15H15FN4O2S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[(4-fluorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is 334.08997507 g/mol and the complexity rating of the compound is 486. The solubility of this chemical has been described as 2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Diseases

The compound's derivatives have been identified as multitarget drugs for neurodegenerative diseases. Specifically, they show potent activity as dual-target-directed ligands, combining A2A adenosine receptor antagonism with monoamine oxidase B (MAO-B) inhibition. These properties suggest their potential in providing symptomatic relief and possibly disease-modifying effects for conditions such as Parkinson's disease (Załuski et al., 2019).

Antimicrobial Activity

Derivatives have also shown promise in antimicrobial activities, particularly against Mycobacterium tuberculosis. The structural modifications, especially in the purine ring, have been critical in determining their bioactivity, highlighting the importance of specific substituents for enhanced efficacy. This research suggests potential applications in developing novel antimycobacterial agents (Braendvang & Gundersen, 2007).

Cancer Therapy

In cancer therapy, the compound's derivatives have demonstrated inhibition of DNA topoisomerase I activity and induction of apoptosis in tumor cells. These effects are particularly observed in human colon carcinoma cells, where the derivatives prompt mitochondrial depolarization, phosphatidylserine exposure, and activation of caspases, marking them as potential candidates for anticancer drugs (Barros et al., 2013).

Chemical Synthesis and Modification

The chemical synthesis and modification of this compound's derivatives involve sophisticated techniques aimed at enhancing their pharmacological profiles. For instance, the use of thietanyl protection has been employed in the synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones, demonstrating the nuanced approaches required to obtain compounds with desired biological activities (Khaliullin & Shabalina, 2020).

Properties

IUPAC Name

8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2S/c1-18-11-12(19(2)15(22)20(3)13(11)21)17-14(18)23-8-9-4-6-10(16)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZQKVKWOSVDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1SCC3=CC=C(C=C3)F)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601327005
Record name 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

460725-53-5
Record name 8-[(4-fluorophenyl)methylsulfanyl]-1,3,7-trimethylpurine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601327005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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